(3-Methoxynaphthalen-2-yl)(phenyl)methanol
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Overview
Description
(3-Methoxynaphthalen-2-yl)(phenyl)methanol is an organic compound with the molecular formula C18H16O2 It is characterized by a naphthalene ring substituted with a methoxy group at the 3-position and a phenylmethanol group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxynaphthalen-2-yl)(phenyl)methanol typically involves the reaction of 3-methoxynaphthalene with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF). The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
(3-Methoxynaphthalen-2-yl)(phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
(3-Methoxynaphthalen-2-yl)(phenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Methoxynaphthalen-2-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert effects by interfering with cell signaling pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
(7-Bromo-3-methoxynaphthalen-2-yl)methanol: Similar structure with a bromine atom at the 7-position.
(3-Methoxynaphthalen-2-yl)methanol: Lacks the phenyl group, making it less complex.
(3-Methoxynaphthalen-2-yl)(phenyl)ethanol: Similar structure but with an ethanol group instead of methanol.
Uniqueness
(3-Methoxynaphthalen-2-yl)(phenyl)methanol is unique due to the presence of both a methoxy group and a phenylmethanol group on the naphthalene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H16O2 |
---|---|
Molecular Weight |
264.3 g/mol |
IUPAC Name |
(3-methoxynaphthalen-2-yl)-phenylmethanol |
InChI |
InChI=1S/C18H16O2/c1-20-17-12-15-10-6-5-9-14(15)11-16(17)18(19)13-7-3-2-4-8-13/h2-12,18-19H,1H3 |
InChI Key |
GUSFJSSPHQHVPM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(C3=CC=CC=C3)O |
Origin of Product |
United States |
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